

Electronic configuration of copper(II) acetylacetonate

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Compound of Interest

Compound Name: Copper acetylacetonate

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An In-depth Guide to the Electronic Configuration of Copper(II) Acetylacetonate

Introduction

Copper(II) acetylacetonate, with the chemical formula $\text{Cu}(\text{C}_5\text{H}_7\text{O}_2)_2$, is a coordination complex widely utilized in various fields, including catalysis for organic synthesis and as a precursor for the chemical vapor deposition (CVD) of copper-containing materials.^[1] Its distinct electronic structure is fundamental to its chemical reactivity and physical properties. This guide provides a detailed examination of the electronic configuration of copper(II) acetylacetonate, supported by experimental data and methodologies, for researchers, scientists, and professionals in drug development.

Electronic Configuration and Molecular Geometry

The central metal ion in this complex is copper in the +2 oxidation state (Cu(II)). A neutral copper atom has an electronic configuration of $[\text{Ar}] 3d^{10} 4s^1$. Upon losing two electrons to form the Cu(II) ion, the configuration becomes $[\text{Ar}] 3d^9$. This d^9 configuration, with one unpaired electron, is the primary determinant of the complex's geometry and magnetic properties.^{[2][3][4]}

The two bidentate acetylacetonate (acac^-) ligands each coordinate to the copper ion through two oxygen atoms, resulting in a four-coordinate complex.^[5] While a tetrahedral or octahedral geometry might be expected, X-ray crystallography reveals that copper(II) acetylacetonate adopts a distorted square planar geometry.^{[5][6]}

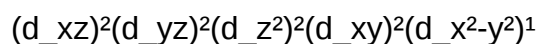
The Jahn-Teller Effect

The deviation from a perfect octahedral or tetrahedral geometry is a direct consequence of the Jahn-Teller effect. The Jahn-Teller theorem states that any non-linear molecule with a degenerate electronic ground state will undergo a geometric distortion to remove that degeneracy, thereby lowering the overall energy of the system.^{[7][8]}

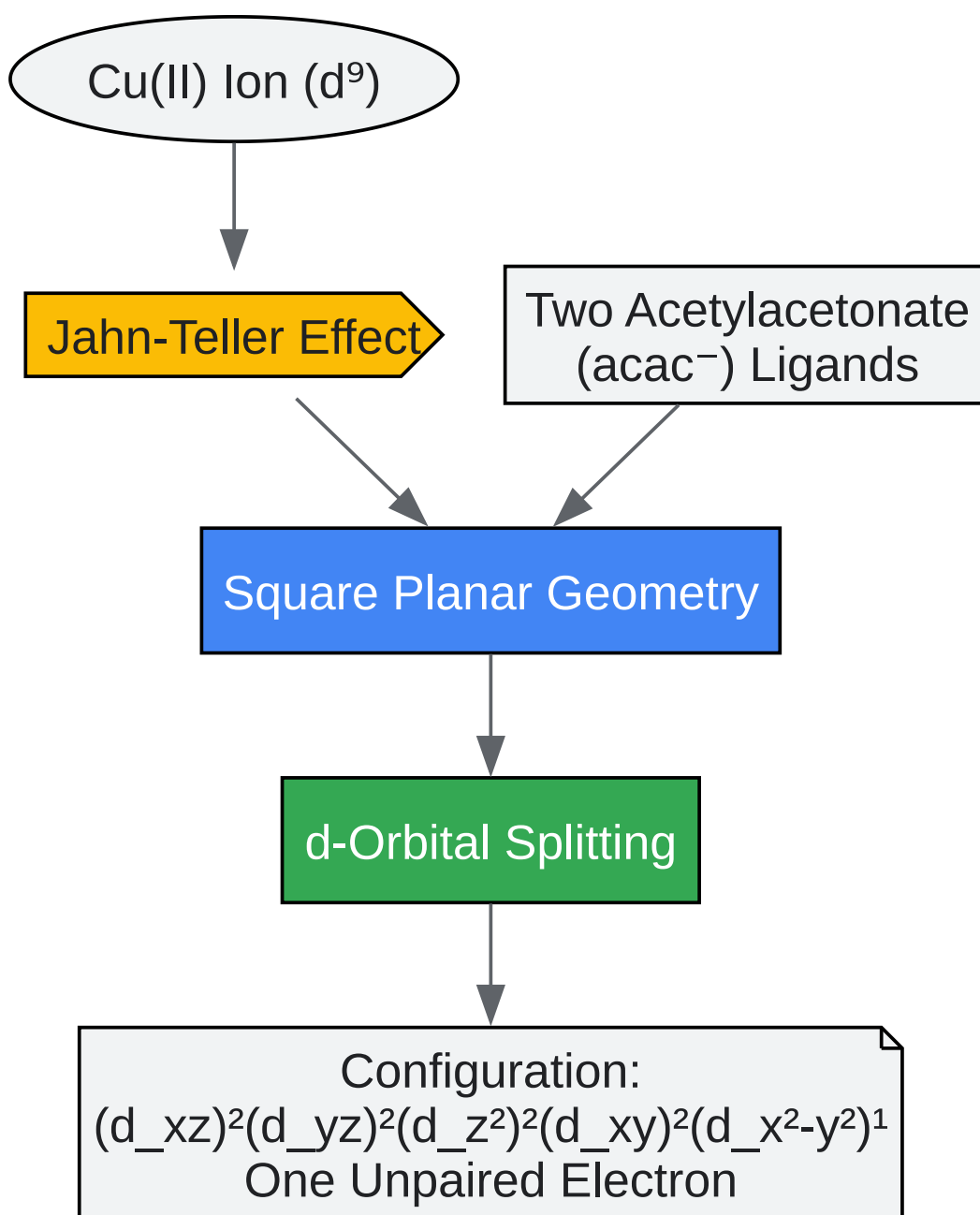
For a d^9 ion like Cu(II) in a hypothetical octahedral field, the nine d-electrons would be arranged as $(t_{2g})^6(eg)^3$. The e_g orbitals (d_{z^2} and $d_{x^2-y^2}$) are degenerate and unequally occupied, leading to a degenerate electronic state. To resolve this instability, the complex undergoes a tetragonal distortion, typically an elongation along the z-axis.^{[7][9]} This distortion removes the degeneracy of the e_g orbitals, significantly lowering the energy of the d_{z^2} orbital and raising the energy of the $d_{x^2-y^2}$ orbital. This energetic stabilization drives the formation of the observed square planar geometry.^[10]

d-Orbital Splitting and Final Electronic Configuration

The Jahn-Teller distortion results in a specific energy level ordering for the d-orbitals in the square planar field of $Cu(acac)_2$. The unpaired electron resides in the highest energy orbital, the $d_{x^2-y^2}$.^{[11][12]} The complete electronic configuration is therefore:



This configuration, with one unpaired electron, renders the complex paramagnetic.^{[2][13]}



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Caption: Logical workflow illustrating the origin of Cu(acac)₂'s electronic configuration.

Experimental Evidence and Characterization

The theoretical electronic structure of copper(II) acetylacetonate is confirmed by several key experimental techniques.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful tool for studying species with unpaired electrons. The X-band EPR spectrum for $\text{Cu}(\text{acac})_2$ in a frozen solution is characteristic of an axial system with a d^9 configuration in a square planar or elongated octahedral environment.^{[5][11]} The spectrum yields two principal g-values, g_{\parallel} and g_{\perp} . For $\text{Cu}(\text{acac})_2$, it is consistently found that $g_{\parallel} > g_{\perp} > 2.0$, which is definitive evidence for the unpaired electron residing in the $d_{x^2-y^2}$ orbital.^[11] Furthermore, hyperfine splitting due to the interaction of the unpaired electron with the copper nucleus ($I = 3/2$ for both ^{63}Cu and ^{65}Cu isotopes) is observed, providing further structural information.^{[5][14]}

UV-Visible Spectroscopy

The electronic transitions between the split d-orbitals can be observed using UV-Visible spectroscopy. Copper(II) acetylacetonate exhibits a broad absorption band in the visible region, typically between 560 and 800 nm.^[15] This band corresponds to the d-d transitions, specifically the promotion of an electron from one of the lower-lying d-orbitals to the singly occupied $d_{x^2-y^2}$ orbital. The complex also shows more intense bands in the UV region (around 243 and 323 nm) which are attributed to ligand-to-metal charge transfer (LMCT) and $\pi-\pi^*$ transitions within the acetylacetonate ligand.^[15]

Magnetic Susceptibility

Magnetic susceptibility measurements provide a direct quantification of a material's magnetic properties. From this data, the effective magnetic moment (μ_{eff}) can be calculated. For a system with one unpaired electron, the theoretical spin-only magnetic moment is 1.73 Bohr magnetons (BM). The experimentally determined magnetic moment for copper(II) acetylacetonate is approximately 1.8 BM, which is in excellent agreement with the theoretical value and confirms the presence of a single unpaired electron.^{[13][16]}

Quantitative Data Summary

The key quantitative parameters derived from experimental characterization of copper(II) acetylacetonate are summarized below.

Parameter	Technique	Typical Value	Reference
g_{\parallel}	EPR Spectroscopy	~2.285	[5]
g_{\perp}	EPR Spectroscopy	~2.060	[5]
A_{\parallel} (Hyperfine Coupling)	EPR Spectroscopy	~520 MHz	[5]
d-d Transition (λ_{max})	UV-Visible Spectroscopy	563 - 803 nm (broad)	[15]
Effective Magnetic Moment (μ_{eff})	Magnetic Susceptibility	~1.8 BM	[16]

Experimental Protocols

Synthesis of Copper(II) Acetylacetonate

A common synthesis involves the reaction of a copper(II) salt with acetylacetone in the presence of a base.[6][13]

- Dissolve 4 g of copper(II) chloride dihydrate ($\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$) in 25 mL of distilled water in a conical flask.
- In a separate beaker, prepare a solution of 5 mL of acetylacetone in 10 mL of methanol. Add this solution to the copper chloride solution over 10 minutes with continuous stirring.
- Prepare a solution of 6.8 g of sodium acetate in 15 mL of water. Add this to the reaction mixture over 5 minutes.
- Heat the mixture to approximately 80°C for 15 minutes. A blue precipitate will form.
- Cool the mixture in an ice bath to maximize precipitation.
- Filter the blue solid product using a Büchner funnel, wash with cold distilled water, and dry in an oven at 100°C.

Electron Paramagnetic Resonance (EPR) Spectroscopy

The following is a general protocol for obtaining the EPR spectrum of $\text{Cu}(\text{acac})_2$.

- **Sample Preparation:** Prepare a dilute solution of $\text{Cu}(\text{acac})_2$ (~1 mM) in a solvent mixture that forms a good glass upon freezing, such as a 2:1 toluene/chloroform mixture.[\[14\]](#)
- **Instrumentation:** Use a standard X-band EPR spectrometer equipped with a cryostat for low-temperature measurements (e.g., 77 K, liquid nitrogen).
- **Data Acquisition:**
 - Transfer the sample solution to a quartz EPR tube and flash-freeze it by immersing it in liquid nitrogen.
 - Place the frozen sample into the spectrometer's resonant cavity within the cryostat.
 - Record the spectrum. Typical instrument settings for a $\text{Cu}(\text{II})$ complex would be: microwave frequency ~9.5 GHz, microwave power ~5-10 mW, modulation frequency 100 kHz, and a magnetic field sweep from approximately 2500 to 3500 Gauss.
- **Analysis:** Analyze the resulting first-derivative spectrum to determine the g_{\parallel} , g_{\perp} , A_{\parallel} , and A_{\perp} values.

UV-Visible Spectroscopy

- **Sample Preparation:** Prepare a solution of $\text{Cu}(\text{acac})_2$ of a known concentration (e.g., 0.2 mmol) in a suitable solvent like hexane or chloroform.[\[14\]](#)[\[15\]](#)
- **Instrumentation:** Use a dual-beam UV-Visible spectrophotometer.
- **Data Acquisition:**
 - Fill a quartz cuvette with the pure solvent to serve as a reference blank.
 - Fill a matching cuvette with the sample solution.
 - Scan a wavelength range from approximately 200 to 900 nm to capture both charge transfer and d-d transition bands.

- Analysis: Identify the wavelengths of maximum absorbance (λ_{max}) for the different electronic transitions.

Magnetic Susceptibility (Evans Method)

The Evans method is an NMR-based technique for determining the magnetic susceptibility of a paramagnetic substance in solution.^[13]

- Sample Preparation:
 - Prepare an NMR tube containing a solution of the paramagnetic sample ($\text{Cu}(\text{acac})_2$) of accurately known concentration in a suitable deuterated solvent (e.g., CDCl_3).
 - Insert a sealed capillary containing only the pure solvent (with a small amount of a reference compound like TMS) into the NMR tube. This serves as the reference.
- Instrumentation: Use a standard high-resolution NMR spectrometer.
- Data Acquisition: Acquire a ^1H NMR spectrum of the sample. The signal from the reference compound inside the capillary will appear at a different chemical shift compared to the signal from the reference compound in a pure solvent due to the bulk magnetic susceptibility of the paramagnetic solution.
- Analysis:
 - Measure the frequency difference (Δf in Hz) between the reference signal in the paramagnetic solution and the reference signal in the pure solvent.
 - Calculate the molar magnetic susceptibility (χ_m) and subsequently the effective magnetic moment (μ_{eff}) using the standard Evans method equations, which relate Δf to the concentration of the paramagnetic species and the spectrometer frequency.

Conclusion

The electronic configuration of copper(II) acetylacetonate is a direct result of its central $\text{Cu}(\text{II})$ ion's d^9 electron count. This configuration induces a Jahn-Teller distortion, leading to a stable square planar geometry. The resulting d-orbital splitting leaves a single unpaired electron in the high-energy $d_{x^2-y^2}$ orbital, rendering the complex paramagnetic. This electronic structure is

robustly supported by a range of experimental techniques, including EPR and UV-Visible spectroscopy and magnetic susceptibility measurements, which collectively provide a comprehensive understanding of this important coordination complex.

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